molecular formula C19H42N4O18S2 B2421751 ELX-02(二硫酸盐) CAS No. 2244622-33-9

ELX-02(二硫酸盐)

货号 B2421751
CAS 编号: 2244622-33-9
分子量: 678.68
InChI 键: KJBRSTPUILEBDR-DBMIJKFDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ELX-02 (disulfate), also referred to as NB-124 disulfate, is an advanced synthetic eukaryotic ribosome selective glycoside (ERSG). It is currently under investigation as a potential therapy for genetic diseases caused by nonsense mutations .


Synthesis Analysis

ELX-02 is an investigational compound that is structurally an aminoglycoside analog. It induces read-through of nonsense mutations through interaction with the ribosome, which results in the production of full-length functional proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of ELX-02 (disulfate) such as its density, melting point, boiling point, structure, formula, and molecular weight can be found in various databases .

科学研究应用

ELX-02 二硫酸盐概述

ELX-02 二硫酸盐是一种正在研究的合成真核核糖体选择性糖苷,被优化为翻译贯穿分子。它主要被开发为由无义突变引起的遗传疾病的疗法。这些突变会导致过早截断的非功能性蛋白质,而 ELX-02 二硫酸盐旨在通过促进这些突变的贯穿来克服这个问题,从而能够产生全长功能性蛋白质 (Leubitz 等人,2019)

在遗传疾病中的应用

  1. 囊性纤维化和肾病性胱氨酸病:ELX-02 二硫酸盐正在作为囊性纤维化 (CF) 和肾病性胱氨酸病等遗传疾病的治疗选择进行探索。这些疾病通常是由无义突变引起的,ELX-02 已显示出促进这些突变贯穿的潜力,从而促进功能性蛋白质的产生。临床试验表明 ELX-02 耐受性良好,没有报告与治疗相关的严重不良事件或死亡 (Kerem,2020)

  2. 在无义突变介导疾病中的应用:ELX-02 二硫酸盐的潜力延伸到由无义等位基因引起的多种疾病。研究表明,ELX-02 可以显着促进过早终止密码子的贯穿,从而恢复正常细胞功能所需的全长蛋白质的产生。这表明其在由无义突变引起的多种遗传疾病中具有治疗作用 (Crawford 等人,2020)

药代动力学和安全性概况

  1. 药代动力学:ELX-02 二硫酸盐表现出剂量依赖性药代动力学,在人体内快速吸收和消除。该化合物主要通过尿液排泄,大部分以未改变的形式排出。这些药代动力学特性支持其在治疗由无义突变引起的遗传疾病中的安全性和有效性 (Leubitz 等人,2019)

  2. 安全性和耐受性:在涉及健康受试者的临床研究中,发现 ELX-02 二硫酸盐安全且耐受性良好。安全性概况,包括缺乏严重或严重的与药物相关的副作用,使其成为在由无义突变引起的遗传疾病患者中进一步临床开发和评估的有希望的候选药物 (Leubitz 等人,2021)

作用机制

ELX-02 works by inducing read-through of nonsense mutations through interaction with the ribosome. This process results in the production of full-length functional proteins. It is being developed as a therapy for genetic diseases caused by nonsense mutations such as cystic fibrosis (CF) and nephropathic cystinosis .

未来方向

ELX-02 has been granted Fast Track designation by the U.S. Food and Drug Administration (FDA) for the treatment of cystic fibrosis patients with nonsense mutations . Clinical testing of ELX-02 in Alport syndrome is expected to initiate in the second half of 2022, with topline results expected in the first half of 2023 .

属性

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-5-[(1S)-1-aminoethyl]-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-[(1R)-1-hydroxyethyl]oxane-3,4-diol;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38N4O10.2H2O4S/c1-4(20)14-12(28)13(29)19(30-14)33-17-9(25)6(21)3-7(22)16(17)32-18-8(23)10(26)11(27)15(31-18)5(2)24;2*1-5(2,3)4/h4-19,24-29H,3,20-23H2,1-2H3;2*(H2,1,2,3,4)/t4-,5+,6+,7-,8+,9-,10+,11-,12-,13+,14+,15+,16+,17+,18+,19-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGVCSNIMZZOIT-BPQPGTHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)C(C)O)O)O)N)N)N)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](C[C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)[C@@H](C)O)O)O)N)N)N)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H42N4O18S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ELX-02 (disulfate)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。